![molecular formula C31H37N5O B2692663 3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384350-45-2](/img/structure/B2692663.png)
3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C31H37N5O and its molecular weight is 495.671. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Creation
- The synthesis of various derivatives of pyrido[1,2-a]benzimidazole-4-carbonitrile has been a subject of interest. These derivatives are created by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate. The resulting compounds have shown potential for further modification into N-methyl or N-ethyl derivatives and have been tested for in vitro activity against specific strains like S. aureus (Rida et al., 1988).
Antifungal Activity
- A series of α-alkoxyimino derivatives of 1H-benzimidazol-2-yl acetonitriles containing piperazine moiety have been synthesized. These compounds exhibited significant in vitro antifungal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, showing higher efficacy compared to carbendazim in some instances (Qing Jin et al., 2015).
Anticancer Properties
- Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have been studied for their anticancer activities. Specifically, certain synthesized compounds showed potent anticancer effects against A549 lung adenocarcinoma and C6 rat glioma cell lines, along with high DNA synthesis inhibition rates and apoptotic cell percentages (G. Çiftçi et al., 2021).
Antiproliferative Effects on Human Cancer Cell Lines
- New derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Among these, certain compounds showed promising activity on multiple cancer cell lines, suggesting potential as anticancer agents (L. Mallesha et al., 2012).
Fluorescent Probes for DNA Detection
- Novel aminated benzimidazo[1,2-a]quinolines, substituted with nuclei like piperidine and piperazine, have been synthesized. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential as DNA-specific fluorescent probes (N. Perin et al., 2011).
Fluorescent Whitening Agents
- Certain pyrido[1,2-a]benzimidazole derivatives have been evaluated as fluorescent whitening agents for polyester fibers. This application demonstrates the versatility of these compounds in industrial and textile applications (D. W. Rangnekar et al., 1986).
Antimicrobial Activity
- Pyrido[1,2-a]benzimidazole derivatives have been synthesized with a focus on potential antimicrobial activity. Some of these compounds exhibited significant in vitro antimicrobial activity, demonstrating their potential in medical applications (E. A. Badawey et al., 1992).
Potent PPARpan Agonist
- A potent PPARpan agonist, synthesized from a benzimidazole derivative, was developed for the treatment of type-2 diabetes. This highlights the therapeutic potential of such compounds in metabolic disorders (Jiasheng Guo et al., 2006).
特性
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O/c1-22(2)9-14-26-24(4)27(21-32)30-33-28-7-5-6-8-29(28)36(30)31(26)35-17-15-34(16-18-35)19-20-37-25-12-10-23(3)11-13-25/h5-8,10-13,22H,9,14-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCDINDNRHPAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C(C(=C(C4=NC5=CC=CC=C5N34)C#N)C)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

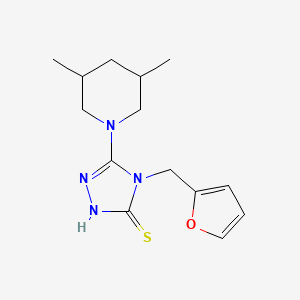
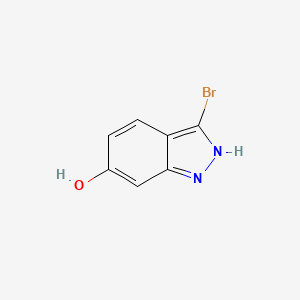
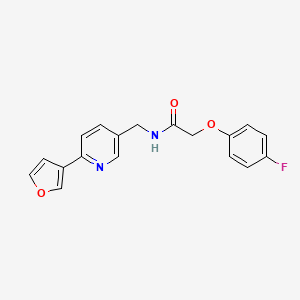
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)
![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)

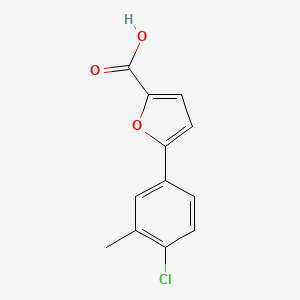
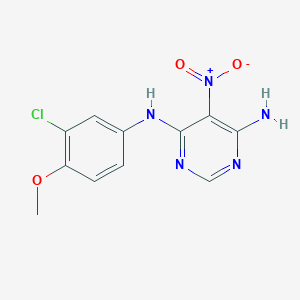
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)
![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)
![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)